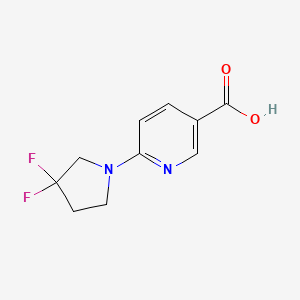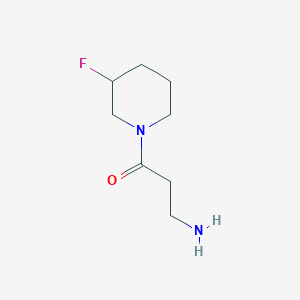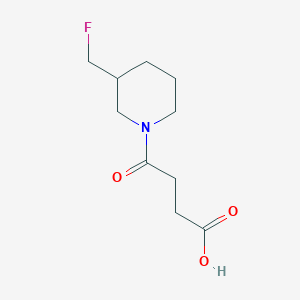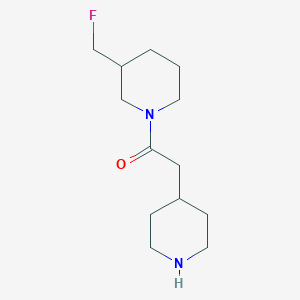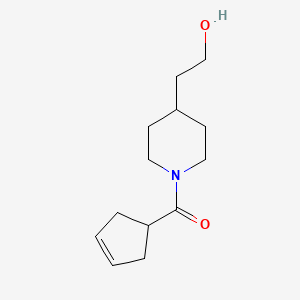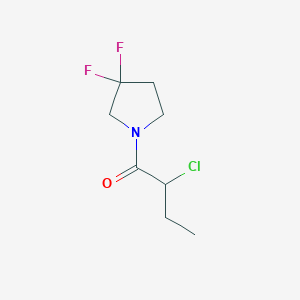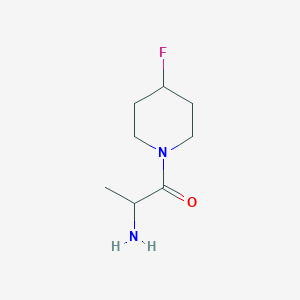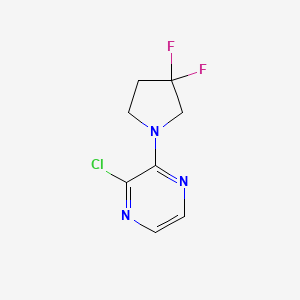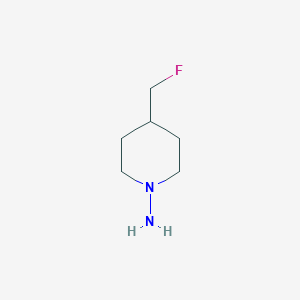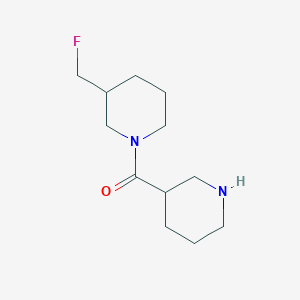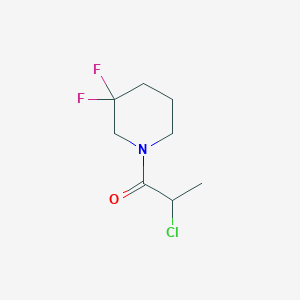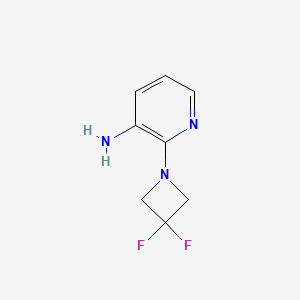
1-(3-Fluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
説明
1-(3-Fluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known as 3-FPP, is a synthetic compound commonly used in scientific research. It is a member of the pyrrolidinophenone class of compounds and is structurally related to the stimulant compound 3-FPM. 3-FPP is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and has been used in studies of TAAR1-mediated pharmacology. It has also been used as a research tool in studies of the effects of stimulants on the central nervous system and in the development of treatments for psychiatric disorders.
科学的研究の応用
Synthesis and Spectroscopic Characterization
Researchers have developed methods for synthesizing and characterizing novel compounds with potential applications in drug discovery and materials science. For instance, the synthesis of related compounds utilizing click chemistry approaches has been reported, where these compounds were characterized using various spectroscopic techniques. Such studies often aim to understand the structure-activity relationships of these molecules, their thermal stability, and their potential as pharmacological agents or materials with specific properties (Govindhan et al., 2017).
Cytotoxicity and Binding Analysis
Compounds derived from "1-(3-Fluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one" have been evaluated for their cytotoxic effects, which is crucial in drug development, especially for cancer therapeutics. Such research includes evaluating the synthesized compounds' cytotoxicity against various cell lines and understanding their interaction with biological molecules like human serum albumin. This interaction study helps in predicting the pharmacokinetic profile and biological application potential of these compounds (Govindhan et al., 2017).
Antibacterial Activities
The antibacterial activity of compounds containing the "1-(3-Fluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one" structure has been explored to develop new antimicrobial agents. Studies have shown that modifications to this structure can lead to compounds with significant antibacterial properties, highlighting the potential for developing new drugs to combat resistant bacterial strains (Merugu et al., 2010).
Corrosion Inhibition
Research into the corrosion inhibition properties of piperidine derivatives, including those related to "1-(3-Fluoropyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one," has been conducted. These studies involve quantum chemical calculations and molecular dynamics simulations to investigate these compounds' adsorption and inhibition effects on metal surfaces. Such research has implications for developing new materials that can prevent corrosion in industrial applications (Kaya et al., 2016).
特性
IUPAC Name |
1-(3-fluoropyrrolidin-1-yl)-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-10-3-6-14(8-10)11(15)7-9-1-4-13-5-2-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAXLLGBEKAKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




